Cas no 1806947-82-9 (2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride)

2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride
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- インチ: 1S/C7H5ClF2INO3S/c1-15-6-3(16(8,13)14)2-12-5(4(6)11)7(9)10/h2,7H,1H3
- InChIKey: PJVHXFFZGFZXCU-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)F)=NC=C(C=1OC)S(=O)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 337
- トポロジー分子極性表面積: 64.599
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029023043-250mg |
2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride |
1806947-82-9 | 95% | 250mg |
$970.20 | 2022-03-31 | |
Alichem | A029023043-500mg |
2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride |
1806947-82-9 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
Alichem | A029023043-1g |
2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride |
1806947-82-9 | 95% | 1g |
$3,126.60 | 2022-03-31 |
2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chlorideに関する追加情報
Research Briefing on 2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride (CAS: 1806947-82-9)
2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride (CAS: 1806947-82-9) is a specialized chemical intermediate gaining attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique difluoromethyl and sulfonyl chloride functional groups, serves as a versatile building block for the synthesis of biologically active molecules. Recent studies highlight its potential in the development of novel therapeutic agents, particularly in targeting enzyme inhibition and protein-protein interactions.
The compound's structural features, including the electron-withdrawing difluoromethyl group and the reactive sulfonyl chloride moiety, make it a valuable precursor for the synthesis of sulfonamide derivatives. Sulfonamides are known for their broad pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Recent research has focused on leveraging 2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride to develop inhibitors for specific enzymes such as carbonic anhydrases and proteases, which are implicated in various diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of sulfonamide-based inhibitors targeting the SARS-CoV-2 main protease. The study demonstrated that derivatives of 2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride exhibited potent inhibitory activity, with IC50 values in the nanomolar range. These findings underscore the compound's potential in addressing emerging viral threats and highlight its role in the rapid development of antiviral agents.
Another significant application of this compound is in the field of oncology. A recent preprint on bioRxiv detailed its use in the synthesis of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway. The study reported that sulfonamide derivatives derived from 2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride effectively disrupted PD-L1 binding, leading to enhanced T-cell activation and tumor cell killing. This research opens new avenues for immunotherapy drug development.
From a synthetic chemistry perspective, the reactivity of 2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride has been explored in various coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. These reactions enable the introduction of diverse aryl and heteroaryl groups, further expanding the compound's utility in drug discovery. Recent advancements in flow chemistry have also improved the scalability and efficiency of its synthesis, making it more accessible for industrial applications.
Despite its promising applications, challenges remain in the handling and storage of 2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride due to its sensitivity to moisture and tendency to hydrolyze. Researchers are actively investigating stable formulations and protective group strategies to mitigate these issues. Additionally, ongoing studies are exploring its metabolic stability and toxicity profiles to ensure its suitability for preclinical development.
In conclusion, 2-(Difluoromethyl)-3-iodo-4-methoxypyridine-5-sulfonyl chloride (CAS: 1806947-82-9) represents a valuable tool in modern drug discovery, with demonstrated applications in antiviral and anticancer research. Its unique chemical properties and versatility in synthetic transformations position it as a key intermediate for the development of next-generation therapeutics. Future research will likely focus on expanding its applications and addressing current limitations to fully realize its potential in the pharmaceutical industry.
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